N-(3-acetylphenyl)-4-fluorobenzenesulfonamide

Description

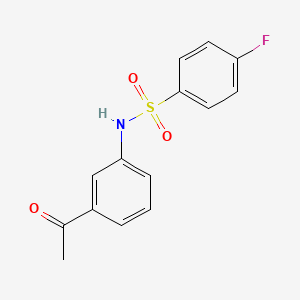

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide (CAS: 338966-27-1) is a sulfonamide derivative with the molecular formula C₁₄H₁₂FNO₃S and a molecular weight of 293.31 g/mol . The compound features a 3-acetylphenyl group attached to the sulfonamide nitrogen and a 4-fluorophenylsulfonyl moiety (Figure 1).

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONJEKMNAIYFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound with several scientific research applications.

Mechanism of Action

this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in folic acid production, thereby affecting the biochemical pathway of folic acid synthesis in bacteria. This action inhibits bacterial growth and multiplication.

- Target of Action this compound is effective against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Pharmacokinetics Sulfonamides are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine.

Major Products Formed

The compound undergoes the following major reactions:

- Oxidation Formation of carboxylic acids.

- Reduction Formation of amines.

- Substitution Formation of substituted sulfonamides.

Scientific Research Applications

this compound is used in various scientific fields:

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology It is studied for its potential antimicrobial properties.

- Medicine It is investigated for potential use as an antibacterial or antifungal agent.

- Industry It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical properties of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide and related sulfonamide derivatives:

Key Observations :

- The 3-acetylphenyl group in the target compound is distinct from the adamantane (rigid hydrocarbon) and indole (heterocyclic) moieties in analogs .

- Fluorinated sulfonamides are common across these derivatives, likely due to fluorine's ability to enhance metabolic stability and binding affinity .

- Chiral centers, as seen in compound 3d , can influence enantioselective bioactivity .

Pharmacological Activities

The bioactivities of sulfonamide derivatives are highly dependent on substituent modifications:

Key Observations :

- The adamantane-containing derivative (Compound 21) exhibits dual activity as a cannabinoid receptor modulator and osteoclast inhibitor, highlighting the impact of bulky substituents on receptor selectivity .

- Biphenyl bis-sulfonamides (e.g., 5b) show enhanced antimicrobial activity, likely due to increased molecular rigidity and hydrophobicity .

- The absence of direct data for the target compound underscores the need for further pharmacological profiling.

Biological Activity

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorinated aromatic ring. Its chemical structure can be represented as follows:

This compound is characterized by its sulfonamide moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed potent antifungal effects against various strains, highlighting the potential of this compound as an antifungal agent .

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial folic acid synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in the bacterial biosynthesis pathway.

Anticancer Activity

Recent investigations have also suggested that this compound may possess anticancer properties. The compound has been studied for its effects on cell proliferation and apoptosis in cancer cell lines.

- Case Study : A study focusing on similar sulfonamide derivatives indicated that these compounds could induce apoptosis in specific cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms by which this compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.